Boonein

Description

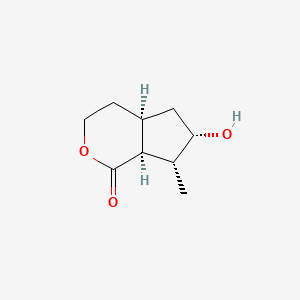

Structure

3D Structure

Properties

CAS No. |

85502-19-8 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(4aS,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one |

InChI |

InChI=1S/C9H14O3/c1-5-7(10)4-6-2-3-12-9(11)8(5)6/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m0/s1 |

InChI Key |

WJMOFJJTTHNUOH-DKXJUACHSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1C(=O)OCC2)O |

Canonical SMILES |

CC1C(CC2C1C(=O)OCC2)O |

Origin of Product |

United States |

Methodologies for Boonein Isolation and Structural Elucidation

Advanced Extraction and Chromatographic Separation Techniques for Boonein

The initial step in the study of this compound involves its extraction from plant material. This typically begins with obtaining a crude extract that contains this compound along with a multitude of other phytochemicals. Following the extraction, sophisticated chromatographic techniques are indispensable for separating this compound based on its unique physical and chemical characteristics.

Research on Alstonia boonei has demonstrated the effectiveness of using a dichloromethane (B109758) (DCM) fraction derived from the stem bark extract as a source for isolating compounds, including this compound, through subsequent chromatographic procedures. mdpi.comnih.gov This indicates that liquid-liquid extraction with solvents like DCM serves as a valuable preliminary step to selectively partition compounds based on their polarity.

Chromatography is a cornerstone technique in analytical and preparative chemistry, enabling the separation, identification, and purification of components within a mixture. journalagent.comnih.gov The principle relies on the differential distribution of analytes between a stationary phase and a mobile phase. journalagent.comnih.gov A variety of chromatographic methods are available, including column chromatography (CC), thin-layer chromatography (TLC), gas chromatography (GC), ion exchange chromatography, gel permeation chromatography, high-performance liquid chromatography (HPLC), and affinity chromatography. journalagent.comnih.govbioanalysis-zone.comijpsjournal.com

For the specific isolation of iridoids such as this compound, the literature highlights the successful application of combined chromatographic strategies, such as the coupling of silica (B1680970) gel and octadecylsilyl (ODS) column chromatography. nih.gov While traditional column chromatography is a widely used method for purification, its efficiency for isolating iridoids can sometimes be limited and time-consuming, which has spurred the exploration of alternative or hyphenated isolation techniques. nih.gov Preparative chromatography is also recognized as a key step for purifying compounds after initial extraction. mdpi.com

An example of the application of these techniques is seen in a study involving Olea europaea L. leaves, where a compound containing a this compound moiety was separated using column chromatography with a mobile phase system of methanol (B129727) and water. ekb.eg This exemplifies how specific chromatographic conditions, including the choice of stationary and mobile phases, are optimized for the isolation of this compound or related structures.

Definitive Spectroscopic Approaches for this compound Structural Assignment

Once isolated, the precise chemical structure of this compound is determined using a suite of powerful spectroscopic techniques. These methods provide detailed insights into the arrangement of atoms and the presence of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and highly informative technique for the structural characterization of organic molecules, providing compelling evidence for compound identity. emerypharma.com A comprehensive structural analysis typically requires the application of both one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.comemerypharma.com

In the case of this compound, its structural elucidation has relied on the data obtained from 1H NMR and 13C NMR spectroscopy, complemented by 2D NMR experiments such as COSY, NOESY, DEPT-90, DEPT-135, HMQC, and HMBC. mdpi.com These experiments allow for the unambiguous assignment of signals from individual protons and carbons and reveal the connectivity between atoms within the this compound molecule. mdpi.com Samples for NMR analysis are typically dissolved in deuterated solvents, such as deuterated pyridine (B92270) (C5D5N). mdpi.com Chemical shifts, which provide information about the electronic environment of nuclei, are reported in parts per million (ppm), and coupling constants, which indicate the scalar interactions between nuclei, are measured in hertz (J). mdpi.com Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts. mdpi.com

Detailed 1H and 13C NMR spectroscopic data for this compound have been published and compared with existing data to confirm its structure. mdpi.comscite.aidntb.gov.ua The interpretation of NMR spectra, including chemical shifts, signal multiplicities, integration values, and coupling patterns, allows for the construction of the molecular skeleton and the placement of functional groups. emerypharma.com

Mass Spectrometry for this compound Molecular Formula Confirmation

Mass Spectrometry (MS) is a crucial analytical technique for determining the mass-to-charge ratio (m/z) of ions derived from a molecule, which is fundamental for confirming its molecular weight and elemental composition. youtube.com

Electron Ionization Mass Spectrometry (EIMS), including both low and high-resolution modes, has been employed in the structural elucidation of this compound. mdpi.com Analysis of EIMS data for this compound has indicated a molecular mass of 170.0 g/mol , which is consistent with the molecular formula C9H14O3. mdpi.com This finding is in agreement with the calculated molecular weight of this compound. wikipedia.orgnih.gov Mass spectrometry data, including accurate mass measurements, are routinely used in the process of identifying and determining the structures of natural products. nih.govresearchgate.netusda.gov

Mass spectrometry provides a molecular ion peak, which corresponds to the intact molecule carrying a single charge, thereby allowing for the determination of its molecular weight. youtube.com Furthermore, the fragmentation pattern observed in the mass spectrum can yield valuable information about the structural subunits of the molecule.

X-ray Crystallography for this compound Absolute Stereochemistry

X-ray crystallography stands as the most definitive experimental technique for determining the three-dimensional atomic and molecular structure of a crystalline compound, including the crucial aspect of absolute stereochemistry for chiral molecules. nih.govwikipedia.org By analyzing the diffraction pattern generated when a crystal is exposed to X-rays, crystallographers can precisely map the electron density and thus determine the positions of atoms, the nature of chemical bonds, and the absolute configuration of stereocenters. nih.govwikipedia.org

While general principles and applications of X-ray crystallography in determining molecular structures are well-documented, specific reports detailing the use of X-ray crystallography solely for the determination of this compound's absolute stereochemistry were not prominently found within the immediate search results. nih.govwikipedia.orgamazon.comnih.govresearchgate.net However, obtaining a suitable crystal of purified this compound would allow for the application of this technique, which is considered the gold standard for unequivocally establishing absolute configuration. The process involves the careful crystallization of the compound, followed by exposing the crystal to an X-ray beam and analyzing the resulting diffraction pattern to reconstruct the electron density map and derive the atomic coordinates and stereochemistry. nih.govwikipedia.orgresearchgate.net

This compound, with its multiple stereocenters, presents a case where determining the absolute stereochemistry is vital for a complete structural description. wikipedia.org Although direct crystallographic data for this compound were not retrieved in this search, X-ray crystallography remains the most powerful method for such determinations when crystalline material is available.

Synthetic Strategies for Boonein and Its Stereoisomers

Evolution of Total Synthesis Methodologies for Boonein

The total synthesis of this compound presents a notable challenge in organic chemistry, requiring precise control over multiple stereocenters and the formation of the characteristic bicyclic ring system. Over the years, different strategies have been explored to achieve this complex molecular architecture.

Pioneering Synthetic Routes to this compound

The first total synthesis of (±)-Boonein was reported by Lee, Toczek, and Roberts in 1985. rsc.orgrsc.orgcore.ac.uk This pioneering route commenced from a bicyclo-octenone rsc.orgrsc.org, or alternatively from cyclopentadiene (B3395910) core.ac.uk, and was accomplished in a total of seven steps from the bicyclo-octenone. rsc.orgrsc.org A key transformation in this synthesis involved the ring expansion of a bicyclic ketone to a bicyclo-octenone intermediate. epdf.pub

A later total synthesis of (±)-Boonein was reported by Chang, Lin, Sun, and Chang in 2007. acs.orgresearchgate.netnsysu.edu.twresearchgate.netacs.org This approach utilized a bicyclo[2.2.1]ketone as the starting material. researchgate.net This synthesis provided an alternative pathway to access the this compound core structure.

Stereochemical and Regiochemical Control in this compound Synthesis

Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers. In the initial synthesis reported by Lee, Toczek, and Roberts, a chlorine atom was employed to direct the stereo- and regiochemical outcome of several key reactions within their synthetic sequence. core.ac.uk The later synthesis by Chang and co-workers in 2007 involved a bicyclo[3.2.1]lactone as a key intermediate, suggesting that the structural features of intermediates played a role in controlling the stereochemical and regiochemical outcomes. researchgate.net

While general principles of stereochemical control, such as reagent control and substrate control, are widely applied in organic synthesis chemrxiv.orgtohoku.ac.jp, and regiochemical control is vital for directing reactions to specific sites within a molecule dntb.gov.ua, the specific details of how these principles were applied to control all stereocenters and regioselectivity in the reported this compound total syntheses are primarily described within the original research articles.

Formal Synthesis Approaches to this compound

Formal synthesis involves the synthesis of a known intermediate in a previously reported total synthesis. While no formal synthesis of this compound itself was explicitly detailed in the search results, a formal synthesis of (±)-isothis compound, an analog of this compound, has been reported. dntb.gov.uascience.gov This formal synthesis, conducted by Chang and co-workers, started from a bicyclo[2.2.1]ketone, the same starting material used in their total synthesis of (±)-Boonein. researchgate.netdntb.gov.ua The formal synthesis of isothis compound (B47673) provides insights into potential strategies for constructing the core bicyclic system found in both compounds. dntb.gov.ua

Advanced Structural Analysis and Computational Chemistry of Boonein

Conformational Analysis and Molecular Architecture of Boonein

Conformational analysis explores the different spatial arrangements a molecule can adopt due to rotation around single bonds. orgosolver.com this compound's bicyclic structure imposes constraints on its flexibility, but the rings can still adopt various conformations. Studies on related iridoid-derived lactones provide insights into the likely conformations. For instance, a closely related iridolactone was reported to have its two rings cis-fused, with the γ-lactone ring adopting a slightly twisted half-chair conformation and the cyclopentane (B165970) ring an envelope conformation. ku.edu The configuration of this compound has been reported to concur with that of (+)-nepetalic acid and an iridane-derived lactone, suggesting similar conformational preferences for the iridane skeleton present in this compound. ku.edu

Quantum Chemical Investigations of this compound Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, providing information about parameters like energy levels, charge distribution, and reactivity. mdpi.comdergipark.org.tr Quantum chemical analysis has been performed on this compound to assess its electronic properties. ijsr.net

HOMO-LUMO Analysis and Reactivity Prediction of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a crucial role in predicting a molecule's reactivity. mdpi.comdergipark.org.trmasterorganicchemistry.com The energy of the HOMO is related to ionization potential, while the energy of the LUMO is related to electron affinity. mdpi.comconicet.gov.ar The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and chemical reactivity; a larger gap generally suggests higher kinetic stability and lower reactivity. mdpi.com

Quantum chemical studies on this compound have calculated its EHOMO and ELUMO values. ijsr.net These parameters can be used to predict sites within the molecule that are likely to participate in chemical reactions, with the HOMO typically indicating regions prone to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. masterorganicchemistry.comresearchgate.net Higher EHOMO values can facilitate adsorption processes by influencing electron transport. ijsr.net

Molecular Dynamics (MD) Simulations of this compound in Biological Systems

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time by integrating classical laws of motion. numberanalytics.comnih.govvalencelabs.com3ds.com This allows for the study of the dynamic behavior of molecular systems, including conformational changes and interactions in different environments, such as biological systems. numberanalytics.comnih.gov3ds.comarxiv.org MD simulations provide a detailed understanding of conformational dynamics and interactions. numberanalytics.com

MD simulations have been applied to study the behavior of this compound in the context of its interactions with biological targets. mdpi.com These simulations can evaluate the stability of bound structures compared to unbound structures by analyzing conformational fluctuations over time. mdpi.comnih.gov Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), Radius of Gyration (RoG), and the number of hydrogen bonds are computed from MD trajectories to assess protein stability and molecular interactions. mdpi.com

Dynamic Conformational Behavior of this compound Complexes

MD simulations can reveal the dynamic conformational behavior of this compound when complexed with biological targets. Analysis of simulation trajectories can show how the conformation of this compound and the target protein change over time upon binding. mdpi.comnumberanalytics.com For instance, MD simulations studying this compound's interaction with proteins like human carbonic anhydrase isozyme 1 (hCA I) and human PPARgamma-LBD have analyzed the stability of the complexes and the dynamic nature of the interactions, including the formation and breaking of hydrogen bonds over the simulation period. mdpi.com While initial docking might suggest certain interactions, MD simulations can provide a more realistic picture of the stability and persistence of these interactions in a dynamic environment. mdpi.com

Molecular Docking and Interaction Modeling of this compound

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a small molecule (ligand) when it is bound to a larger molecule (receptor), such as a protein. iipseries.orgbiorxiv.org It aims to predict the structure of the complex formed between the ligand and the receptor and estimate the binding affinity. 3ds.comiipseries.org Interaction modeling involves characterizing the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur between the ligand and the target. biorxiv.org

Molecular docking studies have been conducted for this compound to investigate its potential interactions with biological targets. mdpi.com These studies typically involve preparing the 3D structures of both the ligand (this compound) and the target protein, defining the binding site on the protein, and then using algorithms to sample possible binding orientations of this compound within the site. mdpi.combiorxiv.org Scoring functions are used to evaluate the favorability of each predicted binding pose, often expressed as a binding energy or docking score. mdpi.com

Prediction of this compound Binding Modes with Biological Targets

Molecular docking allows for the prediction of the specific ways this compound might bind to its biological targets. This includes identifying the residues in the protein that interact with this compound and the types of interactions formed. mdpi.combiorxiv.org For example, docking studies of this compound with human carbonic anhydrase isozyme 1 and human PPARgamma-LBD have predicted binding energies and analyzed the amino acid residues involved in interactions. mdpi.com These analyses can indicate whether this compound primarily forms hydrogen bonds, hydrophobic contacts, or a combination of interaction types within the binding site. mdpi.com Although docking provides a static snapshot, the predicted binding modes serve as starting points for further dynamic studies like MD simulations. mdpi.com

Free Energy Calculations for this compound Ligand-Protein Interactions

Computational methods, particularly free energy calculations, play a crucial role in understanding the thermodynamics of ligand binding to proteins. These calculations aim to quantify the binding affinity, often expressed as the standard binding free energy (ΔGbind). A more negative ΔGbind indicates a stronger binding interaction.

Various computational techniques are employed for this purpose, including:

Endpoint methods: These methods calculate the free energy difference between the bound and unbound states of the ligand and protein. Examples include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Alchemical methods: These approaches transform the ligand from its unbound state in solution to its bound state in the protein binding site through a non-physical pathway. Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) fall under this category. nih.govfrontiersin.org

Pathway methods: These methods simulate the physical process of ligand dissociation or association from the protein binding site. Examples include Umbrella Sampling (US) and Steered Molecular Dynamics (SMD). nih.govfrontiersin.org

Applying these methods to this compound and a target protein would involve several steps:

System Preparation: This includes obtaining the 3D structures of this compound and the target protein, preparing the system for simulation (e.g., adding solvent molecules and ions), and defining the force fields that describe the atomic interactions.

Molecular Dynamics (MD) Simulations: Running MD simulations to sample the conformational space of the this compound-protein complex and the individual molecules in solution.

Free Energy Calculation: Applying the chosen free energy method (e.g., FEP, US, MM/PBSA) to the simulation data to calculate the binding free energy.

Analysis: Analyzing the results to understand the key interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that contribute to this compound's binding affinity to the protein. This analysis can also involve decomposing the total binding free energy into contributions from individual residues or energy terms.

If specific research on this compound's protein interactions using free energy calculations were available, this section would include:

Identification of the specific protein(s) studied.

Details of the computational methods used (e.g., specific free energy method, force field, simulation parameters).

Calculated binding free energy values (ΔGbind).

Breakdown of energy contributions (e.g., van der Waals, electrostatic, polar and nonpolar solvation energies).

Analysis of key interactions observed in the simulations.

Comparison of computational results with experimental binding data, if available.

Data tables summarizing the calculated free energies and energy components.

Since this specific data was not found in the search results, a detailed discussion with data tables cannot be provided at this time.

Mechanistic Investigations of Boonein S Biological Activities

In Vitro and Ex Vivo Pharmacological Characterization of Boonein

Currently, there is a lack of published studies describing the in vitro and ex vivo pharmacological characterization of this compound. Such research would be essential to understand its effects on cellular and tissue functions, forming the basis for its potential therapeutic applications.

Molecular Mechanisms of this compound-Receptor Interactions

Detailed investigations into the molecular interactions between this compound and specific receptors are crucial for understanding its mechanism of action at a molecular level. However, no specific research has been found on its interaction with the following receptors:

There is currently no available research data detailing the interaction between this compound and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Information regarding the interaction of this compound with human carbonic anhydrase isozymes is not present in the current body of scientific literature.

The modulatory effects of this compound on the TGR5 receptor have not been investigated in any published studies to date.

Enzyme Kinetic Studies of this compound as a Modulator

Enzyme kinetic studies are fundamental to characterizing the modulatory effects of compounds on enzyme activity. However, such studies have not been reported for this compound in the context of the following enzymes:

There is no available data from enzyme kinetic studies to describe the influence of this compound on the activity of cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase.

This compound's Effects on Tyrosinase Activity

There is currently no scientific data available from the reviewed sources that specifically examines the inhibitory effects of the isolated compound this compound on tyrosinase activity. Research has been performed on extracts of Alstonia boonei, the plant source of this compound. For instance, a 2022 study investigating various extracts of A. boonei leaves and stem bark found that water-based extracts were generally poor inhibitors of tyrosinase. nih.govnih.gov However, these findings pertain to the entire extract and not to the specific action of this compound. Without studies on the purified compound, it is not possible to attribute any tyrosinase-inhibiting properties directly to this compound.

This compound's Impact on α-Glucosidase Activity

Similar to tyrosinase, there is a lack of research focusing specifically on the impact of the isolated compound this compound on α-glucosidase activity. The plant it is derived from, Alstonia boonei, has been a subject of interest for its potential antidiabetic properties, with several studies examining the α-glucosidase inhibitory effects of its extracts.

For example, the ethyl acetate extract of A. boonei leaves demonstrated potent inhibitory activity against α-glucosidase, with a reported half-maximal inhibitory concentration (IC50) of 0.70 mg/mL. nih.gov Other research has shown that ethanol and aqueous extracts also significantly inhibit α-glucosidase. cabidigitallibrary.org A study on the aqueous extract of the stem bark of Alstonia boonei showed dose-dependent inhibition of α-glucosidase. scispace.com Furthermore, an investigation into different fractions of the stem bark revealed that the crude saponin fraction possessed inhibitory activity against α-glucosidase, while the crude alkaloid fraction did not. nih.gov

Biosynthesis and Biogenetic Relationships of Boonein

Proposed Biosynthetic Pathways of Boonein

This compound is characterized as a monoterpenoid lactone. wikipedia.org Monoterpenoids are a class of terpenes derived from two isoprene (B109036) units and are synthesized via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. While the general pathways for monoterpene biosynthesis are understood, the specific enzymatic steps and intermediates leading directly to this compound have not been fully elucidated in the provided research. Its structure as a C-9 monoterpenoid implies its origin from a ten-carbon precursor derived from these central terpene synthesis routes, followed by subsequent modifications, cyclization, and lactone formation.

Biogenetic Linkages of this compound to Indole (B1671886) Alkaloids

A key aspect of this compound's significance lies in its proposed role as a precursor in the biogenesis of indole alkaloids. wikipedia.orgnih.govwikipedia.orgwikidata.orgbioone.orgresearchgate.net Alstonia boonei is known to be rich in various bioactive compounds, with alkaloids, particularly indole alkaloids, forming a major portion. wikipedia.orgnih.govscience.gov Several indole alkaloids, such as echitamidine, Nα-formylechitamidine, undulifoline, and 12-methoxyechitmidine, have been isolated from A. boonei. nih.govscience.govwikidata.org The consistent suggestion in the literature that this compound is a possible precursor indicates a hypothesized metabolic link where this compound, or a closely related intermediate in its biosynthetic pathway, is enzymatically transformed into the more complex indole alkaloid structures also found in the plant. This proposed relationship highlights this compound as a potential branching point or intermediate in the biosynthesis of different classes of secondary metabolites within Alstonia species.

Structure Activity Relationship Sar Studies and Boonein Derivatives

Synthesis and Isolation of Boonein Analogs and Related Iridoids

The study of this compound's structure-activity relationships necessitates the availability of the compound itself, its analogs, and related iridoids. These compounds can be obtained through isolation from natural sources or by chemical synthesis.

This compound is an iridoid that has been isolated from various plant species, notably Alstonia boonei and Rauvolfia grandiflora wikipedia.orgnbu.ac.innbu.ac.inmdpi.comresearchgate.net. Isolation techniques commonly employed for iridoids, including this compound and its relatives, involve chromatographic methods such as silica (B1680970) gel and octadecylsilyl (ODS) column chromatography nih.govmdpi.com. Structural elucidation of isolated compounds is typically performed using spectroscopic techniques, including 2D NMR nih.govmdpi.com.

Chemical synthesis provides an alternative or complementary route to obtain this compound and its analogs, allowing for targeted structural modifications. The total synthesis of (±)-Boonein has been achieved through various synthetic strategies rsc.orgrsc.orgacs.orgacs.orgresearchgate.net. One notable approach involves a second-generation palladium-catalyzed cycloalkenylation reaction as a key step in the total synthesis of (±)-Boonein researchgate.netresearchgate.net.

Comparative Studies with Isothis compound (B47673) and Other Monoterpene Derivatives

Comparative studies involving this compound and its structural isomers or related monoterpene derivatives are crucial for elucidating SAR. Isothis compound is a known analog of this compound clockss.org, sharing the same molecular formula (C9H14O3) but differing in its structural arrangement nih.gov. Isothis compound is also an iridoid monoterpene 6-lactone and has been isolated alongside this compound from Rauvolfia grandiflora nbu.ac.innbu.ac.in.

Formal synthesis of (±)-Isothis compound has been reported, often alongside the synthesis of other related iridoids like (±)-iridomyrmecin acs.orgclockss.org. These synthetic efforts enable the generation of sufficient quantities of these compounds for comparative biological testing.

While detailed comparative SAR studies specifically detailing the differences in activity between this compound and Isothis compound based on systematic structural variations are not extensively highlighted in the provided search results, the co-occurrence and structural similarity of these two compounds suggest their relevance in comparative phytochemical and potentially biological investigations nbu.ac.innbu.ac.inclockss.org. Studies on other iridoids demonstrate that subtle structural differences can lead to variations in biological activities nih.govacs.orgresearchgate.net. For instance, a study on iridoids with anticancer properties noted that the presence or absence of a cinnamate (B1238496) group at a specific carbon position influenced cytotoxicity nih.govresearchgate.net. Another study comparing hydrolyzed and non-hydrolyzed iridoids showed significant differences in antitumor activity, indicating the importance of the glycosidic bond nih.gov. Isothis compound has been mentioned in the context of exhibiting activity against E. coli, similar to chloramphenicol, which implies a comparative assessment of biological effects, although not a detailed SAR analysis of Isothis compound derivatives researchgate.net.

Rational Design and Synthesis of Novel this compound Derivatives

Rational design in chemistry involves using computational tools and experimental techniques to design molecules with specific desired properties numberanalytics.com. For this compound and its derivatives, rational design approaches could be employed to synthesize novel compounds with potentially enhanced or altered biological activities based on the SAR insights gained from studying naturally occurring or synthesized analogs.

The synthesis of novel this compound derivatives would involve targeted chemical modifications of the core iridoid structure. This could include alterations to the lactone ring, the cyclopentane (B165970) ring, or the hydroxyl and methyl substituents, as well as the introduction of new functional groups. Synthetic methodologies, such as the palladium-catalyzed cycloalkenylation used in this compound synthesis, can be adapted or new routes developed to access these novel structures researchgate.netresearchgate.net.

While the provided search results mention the rational design of biomolecules in a general context numberanalytics.comnih.govnih.gov, specific examples of the rational design and synthesis of novel this compound derivatives for targeted SAR studies are not explicitly detailed. However, the reported syntheses of this compound and Isothis compound rsc.orgrsc.orgacs.orgacs.orgresearchgate.netresearchgate.netclockss.org and the isolation of other iridoid derivatives nih.govacs.orgresearchgate.netmdpi.comuniroma1.it provide a foundation for such rational design efforts. The identification of this compound's antispasmodic activity mdpi.comdntb.gov.ua could serve as a starting point for designing derivatives with modulated activity.

Computational and Experimental Approaches for this compound SAR Elucidation

Elucidating the SAR of this compound and its derivatives involves a combination of computational and experimental approaches.

Experimental approaches include the synthesis or isolation of a series of this compound analogs and derivatives with systematic structural variations, followed by in vitro and/or in vivo biological testing to assess their activities wikipedia.orggardp.org. By comparing the activities of compounds with different structural features, researchers can identify the key moieties or structural arrangements responsible for the observed biological effects. Techniques such as chromatography and spectroscopy are essential for the isolation, purification, and structural characterization of these compounds nih.govmdpi.com.

Computational approaches can complement experimental studies by providing insights into the relationship between structure and activity at a molecular level collaborativedrug.comnumberanalytics.com. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to:

Predict the binding affinity of this compound and its derivatives to target proteins or enzymes.

Identify potential pharmacophores – the essential features of a molecule that are responsible for its biological activity.

Model the interactions between the compounds and their biological targets.

Predict the biological activity of virtual or newly designed compounds before their synthesis.

SAR tools, often integrated into databases, can help detect correlations between structural characteristics and biological reactivity collaborativedrug.com. These tools can build models to evaluate new chemical structures and predict their activity collaborativedrug.com. While general computational SAR methods are described collaborativedrug.comwikipedia.orggardp.orgnumberanalytics.comdntb.gov.uanasa.govgforss.org, specific published studies detailing the application of these techniques specifically for this compound SAR elucidation were not prominently found in the provided search results. However, the application of in silico studies, such as evaluating the interaction of isolated compounds with proteins, has been reported in the context of studying the activity of Alstonia boonei constituents, including this compound mdpi.com. This suggests that computational methods are being utilized in the investigation of this compound's biological interactions.

Advanced Analytical Methodologies for Boonein Research

Chromatographic Techniques for Boonein Separation and Purity Profiling

Chromatographic techniques are fundamental for separating this compound from complex plant extracts and assessing its purity. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds like this compound in complex mixtures. It involves a liquid mobile phase that carries the sample through a stationary phase packed in a column. The interaction strength between the analyte and the stationary phase, as well as the solubility in the mobile phase, determines the retention time and thus the separation.

HPLC has been employed in the analysis of extracts containing this compound. For instance, analytical and semipreparative HPLC have been utilized in the synthesis and isolation of compounds structurally similar to this compound. clockss.org In one study focusing on Alstonia boonei and Ficus benghalensis extracts, HPLC was used for the determination of alpha amyrin, another compound present alongside this compound. The HPLC study involved a C18 column, a mobile phase of acetonitrile (B52724) and water (65:35), a flow rate of 1.0 mL/min, and detection at 206 nm. journalgrid.com While this specific method was for alpha amyrin, it illustrates the typical parameters and application of HPLC in analyzing extracts where this compound might be present. Preparative HPLC has also been used to purify compounds, including a this compound lactone, from plant extracts. mdpi.com

Gas Chromatography (GC) for Volatile this compound Analogs

Gas Chromatography (GC) is particularly suited for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase, typically a liquid coated on a solid support or the inner wall of a capillary column. Separation is based on the differential partitioning of the analytes between the gas phase and the stationary phase, primarily influenced by their boiling points and interactions with the stationary phase.

While this compound itself is described as a monoterpenoid α-lactone project4topics.com, GC is often used to analyze volatile components of plant extracts. Studies investigating the chemical composition of Alstonia boonei extracts using GC-MS have identified various volatile and semi-volatile compounds, although this compound is typically characterized by LC- or LC-MS based methods due to its structure and potential polarity. academicjournals.orgscite.airesearchgate.net GC is valuable for profiling the more volatile fractions of these extracts, which may contain analogs or related compounds.

Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and qualitative analysis of compounds. It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. Compounds separate based on their polarity and differential adsorption to the stationary phase.

TLC has been employed in the research of Alstonia boonei extracts, the source of this compound. It is often used for initial screening of extracts and fractions to monitor the separation of compounds and to guide further purification steps. journalgrid.commdpi.comscite.airesearchgate.netjournalgrid.comresearchgate.net For example, TLC has been used to identify fractions containing specific compounds, such as alpha amyrin, from Alstonia boonei extracts. journalgrid.comjournalgrid.com In some studies, TLC with DPPH (2,2-diphenyl-1-picrylhydrazyl) has been used to screen for antioxidant properties of fractions, which can indirectly help in tracking bioactive compounds. scite.airesearchgate.net Fractions are combined based on TLC results before further purification by techniques like HPLC. mdpi.com

Hyphenated Analytical Techniques for this compound Characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing more comprehensive information about the components of a sample.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) of this compound

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) couples the high separation efficiency and speed of UHPLC with the sensitive and selective detection of Mass Spectrometry (MS). This combination is powerful for the identification and structural elucidation of complex molecules like this compound, even in low concentrations within intricate matrices. MS provides information about the molecular weight and fragmentation pattern of analytes, aiding in their identification.

UHPLC-MS has been used to determine the chemical profiles of Alstonia boonei extracts. researchgate.netmdpi.com These studies have identified the presence of various compounds, including phenolic acids, flavonoids, and flavonolignans, within the extracts analyzed by UHPLC-MS. researchgate.netmdpi.com While the search results specifically mention the identification of other compound classes using UHPLC-MS, the technique is highly suitable for the analysis of iridoids like this compound due to its ability to handle relatively polar and non-volatile compounds and provide detailed structural information through mass analysis. The exact UHPLC-MS parameters used specifically for this compound analysis were not detailed in the provided search results, but typical setups involve a UHPLC system coupled to a mass spectrometer, often a triple quadrupole or an Orbitrap, operating in electrospray ionization (ESI) mode. uzh.cheurekakit.comresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capability of GC with the detection and identification power of MS. This technique is particularly useful for analyzing volatile and semi-volatile compounds. The MS detector generates mass spectra that serve as "molecular fingerprints" for identifying eluting compounds by comparing them to spectral libraries. project4topics.comchromatographyonline.com

GC-MS has been applied to analyze the chemical composition of Alstonia boonei extracts. academicjournals.orgscite.airesearchgate.net These studies have identified numerous compounds in the leaf, stem-bark, and root extracts. academicjournals.orgscite.airesearchgate.net While this compound itself, being an iridoid lactone, might not be the primary focus of GC-MS analysis which is more suited for more volatile compounds, GC-MS is invaluable for identifying other constituents and potential metabolites present in the extracts. For example, GC-MS analysis of Alstonia boonei extracts has revealed the presence of fatty acids, terpenes, and other phytochemicals. academicjournals.orgscite.airesearchgate.net Specific GC-MS parameters used in one study included a Hewlett-Packard 5890 gas chromatograph combined with a Jeol JMS-HX 110 mass spectrometer, with the injector set at 270°C and analysis performed on an HP-5 column. academicjournals.org The NIST mass spectral search program was used for compound identification. academicjournals.org Although the provided search results did not specifically detail the GC-MS analysis of this compound metabolites, GC-MS is a standard technique for metabolite profiling of plant extracts and could be applied to study the metabolic fate or related compounds of this compound if they are sufficiently volatile.

Spectroscopic Methods for Quantitative Analysis of this compound

Spectroscopic methods are widely employed for the quantitative analysis of chemical compounds due to their sensitivity and specificity. For this compound, various spectroscopic techniques can be applied, although specific detailed applications for this compound quantification were not extensively detailed in the search results. However, general principles of quantitative spectroscopy are applicable.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for quantitative analysis, relying on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. atlas.orgtdl.orgubbcluj.ro This method is suitable for compounds that absorb UV-Vis radiation, and while the specific UV-Vis spectrum of this compound was not found, if this compound exhibits a chromophore, UV-Vis could be used for its quantification. libretexts.orguobabylon.edu.iq Quantitative analysis using UV-Vis typically involves creating a calibration curve by measuring the absorbance of solutions with known concentrations of this compound at a specific wavelength (usually an absorption maximum) and then using this curve to determine the concentration in unknown samples. ubbcluj.rolibretexts.orglibretexts.org

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity. purdue.edunih.gov Coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can be used to quantify this compound even in complex mixtures. academicjournals.orgresearchgate.neteuropeanpharmaceuticalreview.com Quantitative MS often involves the use of internal standards and monitoring specific mass transitions of the analyte (this compound) and the internal standard in techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). uab.edu While a study used GC-MS to identify compounds in Alstonia boonei extracts, including iridoids like this compound and loganin, it primarily focused on identification and relative abundance rather than rigorous quantitative analysis of this compound itself. academicjournals.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a technique that allows for the direct quantification of compounds in a sample by relating the intensity of NMR signals to the number of nuclei producing the signal. ox.ac.uk qNMR does not require a reference standard of the analyte itself, but rather an internal standard with a known concentration and well-separated signals. ox.ac.uk This method can be particularly useful for determining the purity of a compound or quantifying components in a mixture. ox.ac.uk While NMR is commonly used for structural elucidation of compounds like this compound mdpi.com, its specific application for routine quantitative analysis of this compound in various matrices was not detailed in the search results. However, the principles of qNMR could be applied to this compound if appropriate internal standards and acquisition parameters are used. ox.ac.uklibretexts.orgunive.it

Advanced Sample Preparation Protocols for this compound Detection in Complex Matrices

Analyzing this compound in complex matrices such as plant extracts or biological samples requires effective sample preparation protocols to isolate and concentrate the analyte while removing interfering substances. phmethods.netchromatographyonline.comnih.gov The choice of method depends on the matrix and the analytical technique to be used.

Extraction Techniques:

Solvent Extraction: Liquid-Liquid Extraction (LLE) is a common technique used to separate analytes based on their differential solubility in two immiscible liquid phases. phmethods.net This has been employed in the analysis of Alstonia boonei extracts, where maceration with solvents like ethyl acetate/methanol (B129727) followed by dichloromethane (B109758) fractionation was used to obtain different chemical components, including iridoids. academicjournals.orgresearchgate.net

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid adsorbent to selectively retain analytes while washing away impurities. phmethods.net It is particularly useful for cleaning up complex matrices like biological fluids and can also be used for preconcentrating analytes. phmethods.netchromatographyonline.com SPE can be optimized by selecting appropriate stationary phases and elution solvents based on the chemical properties of this compound. phmethods.net

Other Extraction Methods: Techniques like Ultrasonic-Assisted Extraction (UAE) can enhance the efficiency of extracting compounds from plant tissues by facilitating the release of analytes from the plant matrix. phmethods.net For solid matrices like plant tissue, methods involving grinding, homogenization, and subsequent liquid extraction are typically employed. nih.govaeicbiotech.orgcabidigitallibrary.orgpacb.com

Matrix Effects and Clean-up: Complex matrices can introduce matrix effects that interfere with the analytical signal, affecting accuracy and sensitivity, particularly in techniques like MS. uab.edunih.gov Sample preparation aims to minimize these effects by removing components that can suppress or enhance ionization or co-elute with the analyte. europeanpharmaceuticalreview.comnih.gov Techniques like protein precipitation or phospholipid removal are crucial when dealing with biological samples like plasma or serum before LC-MS analysis. europeanpharmaceuticalreview.comchromatographyonline.com Filtration and centrifugation are also standard steps to remove particulates and separate phases after extraction. europeanpharmaceuticalreview.comphmethods.netcabidigitallibrary.org

Protocols for Specific Matrices:

Plant Tissues: Extraction of compounds like this compound from plant tissues typically involves disrupting the plant material (e.g., grinding) followed by extraction with suitable solvents. academicjournals.orgresearchgate.netnih.govaeicbiotech.orgpacb.com The extract may then undergo further clean-up steps like liquid-liquid fractionation or SPE to isolate the target compounds. academicjournals.orgresearchgate.net

Biological Samples: Analyzing this compound in biological matrices such as blood, plasma, or urine would necessitate protocols designed to handle the complexity of these samples, including protein removal, and potentially SPE for isolation and concentration of this compound. europeanpharmaceuticalreview.comuab.educhromatographyonline.comnih.gov

Future Perspectives and Emerging Research Avenues for Boonein

Identification of Novel Biological Targets and Signaling Pathways for Boonein

Future research on this compound could focus on a more comprehensive identification of its specific biological targets and the signaling pathways it influences. While Alstonia boonei extracts have shown various biological activities, pinpointing the precise molecular interactions of isolated this compound is crucial mdpi.com. Advanced techniques in proteomics, metabolomics, and cell biology can be employed to identify proteins and other biomolecules that directly interact with this compound. This could involve affinity chromatography coupled with mass spectrometry or using labeled this compound as a probe.

Furthermore, investigating the downstream effects of this compound binding on cellular signaling cascades is a key emerging area. This could involve studying changes in phosphorylation states of key proteins, activation or inhibition of transcription factors, and alterations in gene expression profiles using techniques like RNA sequencing. Understanding these intricate molecular mechanisms is vital for elucidating this compound's potential therapeutic effects and identifying novel indications. Research into identifying novel therapeutic targets and signaling pathways is a significant area in various fields, including cancer research, which could potentially be applied to studies involving compounds like this compound nih.govbiorxiv.org.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Virtual Screening and Target Prediction: AI models trained on large datasets of chemical structures and biological activities can predict potential biological targets for this compound based on its chemical structure. This can help prioritize experimental investigations and reduce the need for extensive in vitro screening.

Activity Prediction and Optimization: ML algorithms can be used to build predictive models correlating structural variations of this compound or its analogs with specific biological activities. This could guide the design of modified this compound structures with enhanced potency or desired properties.

Analysis of Complex Biological Data: AI can assist in analyzing the large and complex datasets generated from experiments aimed at identifying this compound's targets and pathways (as discussed in Section 9.1). ML algorithms can identify subtle patterns and correlations that might be missed by traditional analysis methods.

De Novo Design: Generative AI models could potentially be used to design novel compounds structurally related to this compound with predicted desirable pharmacological properties.

The integration of AI and ML into this compound research workflows holds the promise of significantly accelerating the pace of discovery and providing deeper insights into its potential applications.

Development of Sustainable and Scalable this compound Production Methods

As research into this compound progresses, the development of sustainable and scalable production methods will become increasingly important, particularly if it shows therapeutic promise. Currently, this compound is isolated from Alstonia boonei mdpi.com. However, relying solely on extraction from natural sources can face challenges related to resource availability, environmental impact, and batch-to-batch variability.

Future research could explore alternative and more sustainable production methods, such as:

Biotechnology Approaches: Investigating the biosynthetic pathway of this compound in Alstonia boonei could pave the way for producing this compound or its precursors using microbial fermentation or plant cell culture techniques. This could offer a more controlled and potentially scalable supply.

Chemical Synthesis: Developing efficient and environmentally friendly chemical synthesis routes for this compound is another important avenue. This would reduce reliance on plant sources and allow for the production of analogs with potentially improved properties. Sustainable chemistry principles, such as using renewable feedstocks and minimizing waste, would be crucial in this endeavor cespe.be.

Improved Extraction Techniques: Even if plant extraction remains part of the process, research into optimizing extraction methods to be more efficient, cost-effective, and environmentally sustainable is valuable. This could involve exploring supercritical fluid extraction or other green chemistry techniques.

The focus on sustainable and scalable production aligns with broader trends in the pharmaceutical and natural product industries aimed at minimizing environmental footprint and ensuring reliable supply chains springernature.comresearchgate.net.

Exploration of Interdisciplinary Applications of this compound Research

The study of this compound can benefit significantly from interdisciplinary collaborations, extending beyond traditional phytochemistry and pharmacology. Future research should actively explore these connections:

Integration with Systems Biology: Combining data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling can provide a holistic understanding of how this compound affects biological systems. This systems-level approach can reveal complex interactions and emergent properties that are not apparent from studying individual components nih.gov.

Materials Science and Nanotechnology: If this compound demonstrates interesting physical or chemical properties, there might be applications in materials science or nanotechnology. For example, it could potentially be incorporated into drug delivery systems or functional materials.

Agricultural Science: Given its origin from a plant, there might be interdisciplinary research opportunities related to the cultivation of Alstonia boonei for sustainable this compound production or exploring the ecological role of this compound in the plant itself.

Environmental Science: Research could investigate the environmental fate and potential ecological impact of this compound or its metabolites.

Q & A

Advanced Research Question

- Cross-validation : Replicate experiments under identical conditions and compare results with independent techniques (e.g., LC-MS vs. GC-MS).

- Statistical analysis : Apply multivariate methods (e.g., PCA) to identify outliers or instrumental errors.

- Contextualize findings : Reconcile discrepancies by reviewing ecological sources (e.g., plant extraction variability) or stereochemical influences .

What computational approaches are effective in predicting this compound’s physicochemical properties or interactions?

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to model this compound’s binding affinity with biological targets.

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.

- MD simulations : Assess stability in solvent environments over nanosecond timescales. Validate predictions with experimental data (e.g., solubility tests) .

Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

Basic Research Question

- Chromatography : HPLC-PDA or UPLC-QTOF for high sensitivity and specificity.

- Sample preparation : Solid-phase extraction (SPE) to isolate this compound from plant extracts or plasma.

- Calibration : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

How can ecological studies on this compound’s role in plant-environment interactions be designed to address knowledge gaps?

Advanced Research Question

Apply the PICOT framework :

- Population : Study plant species producing this compound (e.g., Uncaria rhynchophylla).

- Intervention : Environmental stressors (e.g., drought, pathogens).

- Comparison : Non-stressed control groups.

- Outcome : this compound concentration changes via LC-MS.

- Time : Longitudinal sampling over growth cycles .

What strategies mitigate challenges in reproducing this compound-related experiments across laboratories?

Advanced Research Question

- Standardized protocols : Share detailed supplemental methods (e.g., crystallization conditions).

- Inter-lab validation : Collaborative studies using identical reagents and equipment.

- Data transparency : Publish raw spectral files and crystallographic data (CIF) in repositories .

How can multi-omics approaches elucidate this compound’s biosynthetic pathways and ecological functions?

Advanced Research Question

- Transcriptomics : Identify genes upregulated during this compound synthesis.

- Metabolomics : Correlate this compound levels with co-occurring metabolites.

- Proteomics : Characterize enzymes (e.g., cytochrome P450s) in its pathway. Integrate findings using platforms like GNPS .

What methodologies assess this compound’s stability under varying environmental conditions?

Basic Research Question

- Accelerated stability studies : Expose this compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical endpoints : Monitor degradation via HPLC and identify byproducts using HRMS .

How should researchers address conflicting reports on this compound’s bioactivity in pharmacological studies?

Advanced Research Question

- Dose-response analysis : Test multiple concentrations to establish EC50/IC50 curves.

- Model diversity : Use in vitro (cell lines) and in vivo (rodent) models to confirm target specificity.

- Mechanistic studies : Combine knock-out assays (e.g., CRISPR) with this compound treatment to isolate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.